Pentanol-N,[1-14c]
Overview
Description
Pentanol-N, [1-14C]: is a radiolabeled compound where the carbon-1 position of pentanol is labeled with carbon-14, a radioactive isotope. This compound is primarily used in scientific research to trace and study metabolic pathways, reaction mechanisms, and environmental behaviors of organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Hydroformylation and Hydrogenation:
- Hydroformylation: 1-butene reacts with carbon monoxide and hydrogen in the presence of a catalyst to form pentanal.
- Reaction:
CH3CH2CH=CH2+CO+H2→CH3CH2CH2CH2CHO
- Reaction:
CH3CH2CH2CH2CHO+H2→CH3CH2CH2CH2CH2OH
- Reaction:
-
Fractional Distillation of Fusel Oil:
- Pentanol can also be prepared by fractional distillation of fusel oil, a byproduct of alcoholic fermentation.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a metal catalyst.
Substitution: Acetic acid, Hydrogen halides.
Major Products:
Oxidation: Pentanal, Pentanoic acid.
Reduction: Pentane.
Substitution: Pentyl acetate, Pentyl chloride
Scientific Research Applications
Chemistry:
- Used as a tracer in studying reaction mechanisms and metabolic pathways.
- Helps in understanding the behavior of organic compounds in various chemical reactions.
Biology:
- Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.
Medicine:
- Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry:
- Applied in the synthesis of fragrances, solvents, and other industrial chemicals.
- Used in environmental studies to trace the fate of organic pollutants .
Mechanism of Action
Mechanism:
- The mechanism of action of pentanol-N, [1-14C] involves its incorporation into chemical or biological systems where the radiolabeled carbon can be tracked using detection methods such as liquid scintillation counting or autoradiography.
Molecular Targets and Pathways:
- In biological systems, it targets metabolic pathways involving alcohol dehydrogenase and aldehyde dehydrogenase enzymes.
- In chemical reactions, it participates in oxidation, reduction, and substitution reactions, allowing researchers to study the reaction intermediates and products .
Comparison with Similar Compounds
1-Pentanol: A primary alcohol with similar chemical properties but without the radiolabel.
2-Pentanol: A secondary alcohol with different reactivity due to the position of the hydroxyl group.
3-Pentanol: Another isomer with distinct chemical behavior.
Uniqueness:
Properties
IUPAC Name |
(114C)pentan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O/c1-2-3-4-5-6/h6H,2-5H2,1H3/i5+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQJEAYHLZJPGS-RHRFEJLCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[14CH2]O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
90.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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